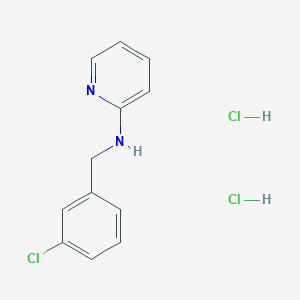

(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride

Overview

Description

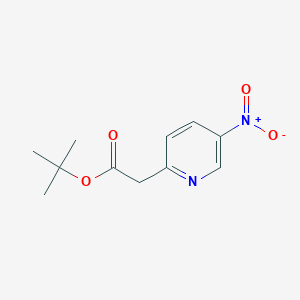

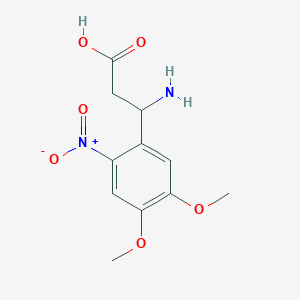

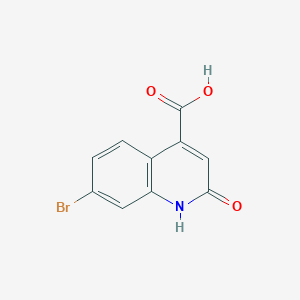

“(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride”, also known as ABT-594, is a synthetic compound that acts as a nicotinic acetylcholine receptor agonist. It is offered by several suppliers for experimental and research use .

Molecular Structure Analysis

The molecular weight of “(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride” is 291.6 g/mol. The detailed molecular structure would require more specific information or advanced analytical techniques .

Scientific Research Applications

Catalysis and Organic Synthesis

Recent advancements in recyclable copper catalyst systems have highlighted the significance of aromatic and heterocyclic amines, such as "(3-Chloro-benzyl)-pyridin-2-yl-amine dihydrochloride", in C-N bond-forming cross-coupling reactions. These reactions are crucial for the synthesis of complex organic molecules, with copper-mediated systems offering potential for commercial exploitation due to their recyclability and efficiency in forming aromatic, heterocyclic, and aliphatic amines (Kantam et al., 2013).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments, which can be related to the core structure of "(3-Chloro-benzyl)-pyridin-2-yl-amine dihydrochloride", into π-extended conjugated systems has shown promise in the creation of novel optoelectronic materials. These materials are being explored for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The focus is on developing materials that exhibit significant electroluminescent properties and could be utilized in organic light-emitting diodes (OLEDs), including highly efficient and color-tunable light sources (Lipunova et al., 2018).

Environmental Science

Amine-functionalized sorbents, which could potentially be derived from or related to the structure of "(3-Chloro-benzyl)-pyridin-2-yl-amine dihydrochloride", have been identified as efficient materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These compounds are persistent environmental pollutants, and amine-containing sorbents offer a promising approach for their control in municipal water and wastewater treatments. The effectiveness of these sorbents is attributed to their ability to engage in electrostatic interactions, hydrophobic interactions, and beneficial sorbent morphology, offering an innovative solution to a pressing environmental challenge (Ateia et al., 2019).

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2.2ClH/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12;;/h1-8H,9H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVQVAPDQQPTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC(=CC=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697658 | |

| Record name | N-[(3-Chlorophenyl)methyl]pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-benzyl)-pyridin-2-YL-amine dihydrochloride | |

CAS RN |

898509-14-3 | |

| Record name | N-[(3-Chlorophenyl)methyl]pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1504272.png)